N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
This compound belongs to the thieno-triazolo-pyrimidinone class, characterized by a fused heterocyclic core (thiophene-triazole-pyrimidine) with a thioacetamide side chain. The structure includes a 5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl scaffold substituted with a thiophen-2-ylmethyl group at position 4 and a 2-methoxy-5-methylphenyl acetamide moiety via a sulfur linkage. Its design leverages the bioisosteric properties of thiophene and triazole rings, which enhance metabolic stability and target binding affinity, particularly in anticancer and antimicrobial applications .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S3/c1-13-5-6-17(30-2)15(10-13)23-18(28)12-33-22-25-24-21-26(11-14-4-3-8-31-14)20(29)19-16(27(21)22)7-9-32-19/h3-10H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMFNNNBJBBZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound is compared below with structurally related derivatives, focusing on substituent variations and their impact on bioactivity:
Key Structural-Activity Relationships (SAR)
- Thiophene Substitution : The thiophen-2-ylmethyl group in the target compound enhances π-π stacking interactions with kinase ATP-binding pockets, a feature shared with antifungal triazole-thioacetamides .
- Acetamide Linkage : The N-(2-methoxy-5-methylphenyl) acetamide moiety improves solubility compared to chlorophenyl analogues (e.g., ), but reduces membrane permeability due to polar methoxy groups.
- Core Heterocycles: The thieno-triazolo-pyrimidinone core exhibits superior anticancer activity over thiazolidinones (e.g., ) due to its planar structure, which facilitates DNA intercalation .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The thiophene ring in the target compound reduces oxidative metabolism compared to phenyl-substituted analogues (e.g., ), as evidenced by microsomal stability assays (t₁/₂ > 60 min) .
- Cytotoxicity : The 2-methoxy-5-methylphenyl group lowers hepatotoxicity (CC₅₀ > 100 μM in HEK293 cells) relative to 5-chloro-2-methylphenyl derivatives (CC₅₀ = 45 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
